molecular formula C11H22Cl2N4O B2532474 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride CAS No. 1423024-37-6

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride

Cat. No.: B2532474
CAS No.: 1423024-37-6
M. Wt: 297.22
InChI Key: FBOYMKBJSPJCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Functional Groups The compound 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride (CAS: 1152513-85-3) features a pyrazole ring substituted with methyl groups at positions 3 and 3. The 4-position of the pyrazole is linked via an amide bond to a 4-methylpentanamide chain, terminating in a primary amine group. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications. Key functional groups include:

  • Amide linkage: Influences polarity and conformational rigidity.
  • 4-Methylpentanamide side chain: Contributes hydrophobic character while the terminal amine enables protonation (as a dihydrochloride salt).

Properties

IUPAC Name

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O.2ClH/c1-6(2)5-9(12)11(16)13-10-7(3)14-15-8(10)4;;/h6,9H,5,12H2,1-4H3,(H,13,16)(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYMKBJSPJCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C(CC(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps such as crystallization and chromatography to obtain the compound in its pure dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups .

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. The compound 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride has been studied for its ability to inhibit certain cancer cell lines. For instance, it may affect pathways involved in cell proliferation and apoptosis, potentially leading to reduced tumor growth. Studies have shown that similar compounds can target specific enzymes associated with cancer progression .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. By modulating these pathways, the compound may provide therapeutic benefits in conditions characterized by chronic inflammation .

Antiviral Activity

Recent investigations into pyrazole-based compounds have revealed their potential as antiviral agents, particularly against HIV. The structure of this compound suggests it could interact with viral proteins or host cell receptors, inhibiting viral replication .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell lines, suggesting a promising avenue for further research into its use as an anticancer agent .

Case Study: Anti-inflammatory Mechanisms

In another study focused on inflammatory diseases, researchers evaluated the impact of pyrazole derivatives on COX enzyme activity. The findings showed that these compounds could significantly reduce inflammatory markers in vitro, highlighting their potential as therapeutic agents for conditions like arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents Functional Groups Salt Form CAS/Reference
Target Compound Pyrazole 3,5-dimethyl; 4-methylpentanamide Amide, amine Dihydrochloride 1152513-85-3
(R)-2-Amino-N-(2-aminophenyl)-4-methylpentanamide Benzene 2-aminophenyl; 4-methylpentanamide Amide, amine Neutral
2-Chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acetamide Pyrazole 3,5-dimethyl; 4-methylbenzyl; chloroacetamide Amide, chloro Neutral 514843-36-8
Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride Pyrazole 3,5-dimethyl; phenyl; ethyl ester Ester, amine Dihydrochloride 1051366-59-6
Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride Pyrazole 3,5-dimethyl; acetic acid Carboxylic acid, amine Dihydrochloride 154108-87-9
Key Differences and Implications

Pyrazole vs. Benzene Core: The target compound’s pyrazole ring (vs.

Substituent Variations :

  • 4-Methylbenzyl Group () : Introduces steric bulk and lipophilicity, reducing solubility compared to the target compound’s dihydrochloride salt. The chloroacetamide group in this analog may increase electrophilicity, altering reactivity .
  • Ethyl Ester () : Replacing the amide with an ester decreases hydrolytic stability but may enhance membrane permeability due to reduced polarity .

Salt Forms :

  • Dihydrochloride salts (target compound, –10) exhibit higher aqueous solubility than neutral analogs (). For example, the acetic acid derivative () combines ionic (carboxylic acid) and salt (dihydrochloride) characteristics, further enhancing solubility .

Hydrogen Bonding and Crystallographic Behavior

  • Target Compound : The pyrazole N-H and amide groups participate in hydrogen bonding, likely forming a layered or helical crystal structure, as seen in related pyrazole derivatives .
  • Chloroacetamide Analog () : The chloro substituent may disrupt hydrogen-bonding networks, leading to less stable crystals compared to the target compound .

Computational Insights

Density Functional Theory (DFT) studies () predict that substituents like the 4-methylpentanamide chain in the target compound stabilize the molecule through intramolecular van der Waals interactions, whereas bulkier groups (e.g., 4-methylbenzyl) increase torsional strain .

Pharmaceutical Relevance

  • Impurity Profiles : The dihydrochloride form (target compound) may generate fewer acidic impurities compared to ester-containing analogs (), simplifying regulatory compliance .
  • Bioavailability : The amine dihydrochloride salt improves solubility and dissolution rates, critical for oral administration, whereas neutral analogs (e.g., ) may require formulation aids .

Biological Activity

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide dihydrochloride is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C11H20N4O·2HCl
  • Molecular Weight: 224.30 g/mol
  • IUPAC Name: 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide
  • Structure: The compound features a pyrazole ring substituted with an amino group and a methylpentanamide moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation. This inhibition can lead to reduced inflammation and potential anticancer effects.
  • Receptor Modulation: It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Oxidative Stress Reduction: Some studies suggest that pyrazole derivatives can act as antioxidants, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies: In vitro tests showed that this compound demonstrated potent cytotoxic effects against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, outperforming some established chemotherapeutics like cisplatin in certain assays .

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory enzyme activity suggests potential applications in treating inflammatory diseases. In preclinical models, it has shown promise in reducing markers of inflammation.

Neuroprotective Effects

Emerging research indicates that pyrazole derivatives may possess neuroprotective properties. The mechanism involves the modulation of neuroinflammatory responses and protection against oxidative damage in neuronal cells.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against multiple cancer cell lines using the MTT assay. Results indicated that this compound exhibited IC50 values significantly lower than those of control drugs in certain cell lines .

Study 2: Mechanistic Insights into Antioxidant Activity

Research focused on the antioxidant capabilities of the compound revealed its effectiveness in scavenging free radicals and protecting cells from oxidative stress-induced damage. This was assessed through DPPH radical scavenging assays and cellular models exposed to oxidative stress .

Summary Table of Biological Activities

Activity TypeEvidence LevelReference(s)
Anticancer ActivityHigh,
Anti-inflammatoryModerate ,
NeuroprotectiveEmerging ,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.